molecular formula C7H12ClN3O2 B1419563 Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1185034-32-5

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B1419563
CAS No.: 1185034-32-5
M. Wt: 205.64 g/mol
InChI Key: SXFZOQQOIBHINW-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative with the molecular formula C₇H₁₂ClN₃O₂ and a molecular weight of 205.64 g/mol . It features a pyrazole ring substituted with an ethyl group at the N1 position, an amino group at the C4 position, and a methyl ester at the C3 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for applications in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name

methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFZOQQOIBHINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Condensation with β-Ketoesters

This classical route involves the condensation of hydrazine derivatives with methyl or ethyl β-ketoesters to form the pyrazole ring:

  • Reaction Pathway:

    • Hydrazine hydrate reacts with methyl or ethyl acetoacetate derivatives.
    • Cyclization occurs under reflux conditions, forming the pyrazole ring.
  • Reaction Conditions:

    • Solvent: Ethanol or ethanol-water mixtures.
    • Temperature: Reflux (~78°C).
    • Catalyst: Acidic or basic catalysts, depending on specific modifications.
  • Outcome:

    • Formation of methyl or ethyl 4-amino-1-alkylpyrazole-3-carboxylate intermediates.

Alkylation at the N1 Position

  • Procedure:

    • Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl iodide or bromide).
    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Reaction Conditions:

    • Temperature: 60–80°C.
    • Duration: 4–12 hours.
    • Yield: Typically 75–85%.
  • Notes:

    • Alkylation introduces the ethyl group at N1, forming the N-ethyl derivative.

Introduction of the Amino Group at Position 4

  • Method:

    • Nitration followed by reduction.
    • Alternatively, direct amino substitution via nucleophilic aromatic substitution if applicable.
  • Reagents:

    • Nitrating agents: Nitric acid or mixed acid.
    • Reducing agents: Iron powder, tin chloride, or catalytic hydrogenation.
  • Conditions:

    • Controlled temperature (~0–25°C for nitration).
    • Reduction under reflux or catalytic hydrogenation.

Final Purification and Hydrochloride Salt Formation

  • Purification:

    • Recrystallization from ethanol/water.
    • Column chromatography if necessary.
  • Salt Formation:

    • Treatment of the free base with hydrochloric acid in ethanol or ether.
    • Isolation of the hydrochloride salt via filtration and drying.

Data Table: Representative Synthesis Parameters

Step Reagents & Conditions Yield (%) Purity (HPLC) Notes
Pyrazole ring formation Hydrazine hydrate + methyl acetoacetate, reflux 70–80 >95% Classical cyclization
N1-alkylation Ethyl iodide + K₂CO₃, DMF, 70°C 75–85 >98% Alkylation at N1 position
Amino substitution Nitration + reduction 60–70 >95% At position 4
Hydrochloride salt Acidification with HCl Quantitative >99% Salt isolation

Advanced Research Findings and Optimization

Recent research emphasizes the use of microwave-assisted synthesis to reduce reaction times and improve yields, especially in the cyclization and alkylation steps. For instance:

  • Microwave irradiation (300 W, 100°C) can shorten reaction times from hours to minutes.
  • Solvent optimization with polar aprotic solvents like DMF enhances reaction efficiency.
  • Purification via recrystallization from ethanol-water mixtures ensures high purity suitable for pharmaceutical applications.

Notes on Industrial Scale-Up

Summary of Key Reaction Pathway

Hydrazine + β-ketoester → Pyrazole core
→ N1-alkylation with ethyl halide → N-ethyl pyrazole derivative
→ Amination at position 4 → 4-amino derivative
→ Hydrochloride salt formation → Final compound

The preparation of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride hinges on classical heterocyclic synthesis routes, optimized through modern techniques such as microwave-assisted reactions and continuous flow processes. The key steps involve cyclization of hydrazine derivatives with β-ketoesters, N-alkylation, amino group introduction, and salt formation, with purification tailored for high purity and yield.

This synthesis pathway aligns with industrial practices, emphasizing efficiency, scalability, and environmental sustainability, supported by extensive research and technological advancements in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents like THF (tetrahydrofuran) .

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride has been studied for various therapeutic applications:

  • Anti-Infective Agents:
    • Pyrazole derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Research indicates that compounds with similar structures can inhibit bacterial DNA gyrase and topoisomerase IV, suggesting potential for developing new antibiotics .
  • Anticancer Activity:
    • Compounds based on the pyrazole scaffold have been evaluated for their antiproliferative effects on tumor cell lines. Preliminary studies indicate that this compound may exhibit cytotoxicity against specific cancer types .
  • Neurological Disorders:
    • The compound's structural properties suggest potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its ability to influence neuroinflammatory pathways .

Agrochemistry Applications

The compound's unique chemical structure allows it to be explored as a potential pesticide or herbicide intermediate. Pyrazole derivatives are known for their effectiveness in agrochemicals, providing a pathway for developing safer and more efficient agricultural products .

Organic Synthesis Applications

This compound can serve as a reagent in organic synthesis, particularly in the formation of more complex pyrazole derivatives. Its ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry .

Data Table of Related Compounds

Compound NameChemical FormulaKey Features
Ethyl 4-amino-1H-pyrazole-3-carboxylateC8_8H12_{12}N3_3O2_2Ethyl ester form; different solubility properties
4-Amino-1-methyl-1H-pyrazole-3-carboxylic acidC7_7H10_{10}N4_4O2_2Methyl substitution; potential differences in biological activity
5-Amino-2-methylpyrazoleC6_6H8_8N4_4ODifferent amino group positioning; varied interactions with biological systems

Case Studies

Case Study 1: Antibacterial Activity
A study published in MDPI evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research
Research conducted on the antiproliferative effects of pyrazole derivatives showed that compounds similar to this compound significantly inhibited the growth of cancer cell lines in vitro. This highlights the compound's potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related esters and heterocyclic derivatives. Key differences lie in molecular architecture, functional groups, and inferred reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents and Features
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride C₇H₁₂ClN₃O₂ 205.64 Pyrazole, ester, amino, ethyl Ethyl (N1), amino (C4), methyl ester (C3)
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride C₁₀H₁₀Cl₂N₂O₂ 269.10 Imidazopyridine, ester, chloromethyl Chloromethyl (C2), methyl ester (C8)
H-Thr-Obzl.HCl (L-Threonine benzyl ester hydrochloride) C₁₁H₁₄ClNO₃ 243.69 Amino acid ester, benzyl, hydroxyl Benzyl ester, threonine backbone
Piperidin-1-yl-acetic acid C₇H₁₃NO₂ 143.18 Piperidine, carboxylic acid Piperidine ring, acetic acid moiety

Key Insights:

Heterocyclic Core Differences :

  • The pyrazole ring in the target compound is a five-membered aromatic system with two adjacent nitrogen atoms, whereas imidazopyridine (e.g., the compound in Table 1) is a fused bicyclic system with enhanced π-electron density, likely influencing binding affinity in biological systems .
  • Pyrazole derivatives generally exhibit greater metabolic stability compared to imidazopyridines due to reduced susceptibility to oxidative degradation .

Functional Group Reactivity: The amino group at C4 in the target compound provides a site for further functionalization (e.g., acetylation or alkylation), which is absent in non-amino-substituted analogs like methyl imidazopyridine carboxylates .

Biological Relevance :

  • Pyrazole derivatives are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets. In contrast, imidazopyridines are more commonly associated with GABA receptor modulation .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely involves pyrazole ring formation followed by ethylation and esterification, whereas imidazopyridine derivatives require more complex fused-ring syntheses .
  • Environmental and Health Data: No toxicity or environmental persistence data are available for the target compound. In contrast, compounds like PFBS (perfluorobutanesulfonic acid) and EPFR (environmentally persistent free radicals) have well-documented ecological and health impacts, highlighting a gap in research for pyrazole-based hydrochlorides .
  • Cross-verification with authoritative sources like PubChem or Reaxys is advised .

Biological Activity

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a compound with significant biological activity, primarily explored in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its versatility in biological applications. The compound features an amino group that enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor and a receptor modulator . It achieves this by binding to specific sites on enzymes, thereby blocking their activity, or modulating receptor signaling pathways. This dual action makes it a valuable candidate for drug development targeting various diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Microorganism MIC (mg/mL)
Methicillin-sensitive S. aureus0.125
Methicillin-resistant S. aureus0.125
E. coli8

These results suggest a promising potential for this compound in treating bacterial infections .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This suggests a potential role in treating neurodegenerative diseases where inflammation plays a critical role .

Antiproliferative Activity

This compound has also been tested for its antiproliferative effects on various cancer cell lines. For instance:

Cell Line Growth Inhibition (%)
HepG2 (liver cancer)54.25
HeLa (cervical cancer)38.44
Normal fibroblast GM-611480.06

These findings indicate selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Study : A recent investigation found that the compound effectively inhibited bacterial growth in vitro, supporting its use as an antimicrobial agent.
  • Neuroprotective Study : In models of Alzheimer's disease, the compound was shown to mitigate oxidative stress-induced neuronal damage, indicating its potential as a neuroprotective agent .
  • Cancer Research : In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of various tumor cell lines, suggesting avenues for further exploration in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride?

  • Methodological Answer : A two-step approach is typically employed:

Esterification : React 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester.

Hydrochloride Salt Formation : Treat the freebase with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Critical parameters include temperature control (<40°C to avoid decomposition) and inert atmosphere to prevent oxidation of the amino group. Purity is confirmed via TLC and HPLC (>98%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm), methyl ester (δ 3.7–3.9 ppm for OCH₃), and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). The amino group may show broad signals at δ 5.0–6.0 ppm in DMSO-d₆ .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-Cl]⁺ ions. The molecular ion should align with the calculated mass (C₇H₁₂ClN₃O₂: ~229.6 g/mol).
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values.

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >150°C based on analogous pyrazole esters) .
  • Light Sensitivity : Use amber vials and test under UV/visible light exposure to detect photolytic by-products.

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

  • Methodological Answer :
  • Refinement with SHELXL : Use high-resolution X-ray data (≤1.0 Å) to refine atomic positions, accounting for disorder in the ethyl or amino groups. Apply restraints for thermal parameters (ADPs) if needed .
  • Packing Analysis via Mercury : Compare intermolecular interactions (e.g., hydrogen bonds between NH₂ and Cl⁻) across datasets. Use the "Packing Similarity" tool to identify outliers in unit cell parameters .
  • Validation with DFT Calculations : Optimize the crystal structure using Gaussian or ORCA to verify bond lengths/angles against experimental data.

Q. How to design structure-activity relationship (SAR) studies targeting the pyrazole core?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at the 1-ethyl (e.g., propyl, isopropyl) or 4-amino (e.g., methylamino, acetylamino) positions.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models. Use IC₅₀ values to correlate substituent size/polarity with activity.
  • Computational Docking : Model the compound into target proteins (e.g., COX-2 or MAP kinases) using AutoDock Vina. Prioritize analogs with improved binding energies .

Q. What strategies mitigate synthetic impurities in large-scale preparations?

  • Methodological Answer :
  • By-Product Identification : Use LC-MS/MS to detect common impurities (e.g., unreacted carboxylic acid or over-alkylated products).
  • Process Optimization :
  • Reduce HCl gas flow rate during salt formation to minimize dimerization.
  • Implement recrystallization from ethanol/water (3:1 v/v) to remove polar impurities.
  • Quality Control : Establish acceptance criteria for residual solvents (e.g., <500 ppm methanol) via GC-MS.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ ~260 nm for pyrazole absorption) .
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate pH or oxidation effects.

Tools and Workflows

Q. Which software tools are critical for analyzing this compound’s crystallographic data?

  • Methodological Answer :
  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL). Use TWIN commands if data shows pseudo-merohedral twinning .
  • Mercury CSD : Visualize hydrogen-bond networks and π-π stacking interactions. Generate publication-quality figures with customizable settings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

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